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molecular formula C9H7ClFNO B8706451 4-Chloro-2-fluoro-5-propargyloxyaniline CAS No. 84478-65-9

4-Chloro-2-fluoro-5-propargyloxyaniline

Cat. No. B8706451
M. Wt: 199.61 g/mol
InChI Key: LJQYJIZHXPFEBQ-UHFFFAOYSA-N
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Patent
US05643855

Procedure details

Using the procedure of Example 1, Step A and employing 50.0 g (252.45 mmol) of 3-amino-6-chloro-4-fluorophenol hydrochloride, 80% propargyl bromide (60.07 g, 504.9 mmol), and potassium carbonate (69.8 g, 504.9 mmol) in acetonitrile (200 mL), the title compound was obtained as a yellow solid (16.2 g), m.p. 62°-64° C. IR (nujol, era-1), NH2 (3298.0), triple bond (2117.6). 1H NMR was consistent with the structure.
Name
3-amino-6-chloro-4-fluorophenol hydrochloride
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60.07 g
Type
reactant
Reaction Step Two
Quantity
69.8 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:4]=[C:5]([OH:11])[C:6]([Cl:10])=[CH:7][C:8]=1[F:9].[CH2:12](Br)[C:13]#[CH:14].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:10][C:6]1[C:5]([O:11][CH2:14][C:13]#[CH:12])=[CH:4][C:3]([NH2:2])=[C:8]([F:9])[CH:7]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
3-amino-6-chloro-4-fluorophenol hydrochloride
Quantity
50 g
Type
reactant
Smiles
Cl.NC=1C=C(C(=CC1F)Cl)O
Step Two
Name
Quantity
60.07 g
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
69.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1OCC#C)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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